1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione
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Overview
Description
1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.235. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Investigations
- Novel Synthesis Approaches : Research has led to the development of new synthetic routes for related compounds, demonstrating their potential in creating novel derivatives with possible unique properties. For instance, the synthesis of novel 1-phenyl-piperazine-2,6-diones through a facile synthetic route highlights the versatility in generating new compounds within this chemical family (Li et al., 2005).
- Structural Characterization : Studies on the separation and characterization of regioisomers of related ligands and their coordination to metal centers have been conducted. This includes the detailed structural analysis of complexes with metals like Pd(II), Pt(II), and Zn(II), shedding light on the coordination chemistry and potential catalytic or material applications of such compounds (Luque et al., 2011).
Potential Applications
- Biological Activities : Various derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant effects. This suggests that compounds within this chemical class may hold potential in medicinal chemistry and pharmaceutical development. For example, the synthesis and evaluation of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents point towards the therapeutic potential of these compounds (Kendre et al., 2015).
- Material Science and Catalysis : Some studies have explored the use of related compounds as catalysts or materials in chemical reactions and device fabrication. The properties such as electron mobility and thermal stability indicate potential applications in materials science, particularly in the development of organic electronic devices.
Safety and Hazards
Properties
IUPAC Name |
1-phenyl-4-prop-2-ynylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMTKAMUOYWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.